![molecular formula C21H23N3O4S2 B2486491 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850909-00-1](/img/structure/B2486491.png)
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom. The compound also has an ethyl group and a methyl group attached to the thiazole ring, and a morpholinosulfonyl group attached to the benzamide part of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the benzo[d]thiazole ring, the presence of a double bond in the amide group, and the presence of a sulfur atom in the sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The amide group might undergo hydrolysis under acidic or basic conditions. The sulfur atom in the sulfonyl group might be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Anticancer Activity
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide and its derivatives have shown significant promise in the field of cancer research. A study by (Ravinaik et al., 2021) revealed that a series of related compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This highlights the compound's potential role in developing new anticancer therapies.
Antimicrobial Agents
The antimicrobial potential of compounds related to (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide has also been explored. In 2012, (Sahin et al.) synthesized derivatives that exhibited good or moderate antimicrobial activity, suggesting the compound's utility in addressing microbial infections.
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been a significant area of research. For instance, (Saeed, 2009) demonstrated an efficient and cleaner method for synthesizing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally similar, highlighting the evolving methods in chemical synthesis.
Environmental Degradation Studies
The environmental degradation and biodegradation studies of similar compounds have been conducted to understand their impact on the environment. (Cai et al., 2011) investigated the microbial degradation of benazolin-ethyl, a compound structurally related to (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, providing insights into its environmental fate.
Applications in Sensor Technology
Compounds structurally related to (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide have found applications in sensor technology. (Wang et al., 2015) synthesized coumarin benzothiazole derivatives that acted as chemosensors for cyanide anions, indicating the compound's potential in chemical sensing applications.
Antiviral Activity
In the field of virology, derivatives of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide have been studied for their antiviral properties. (Saeed et al., 2011) prepared a series of related compounds that showed potential as antiviral agents against HIV.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-24-18-9-4-15(2)14-19(18)29-21(24)22-20(25)16-5-7-17(8-6-16)30(26,27)23-10-12-28-13-11-23/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBLVFAUOPGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide |
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